3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Overview
Description
This compound is characterized by the presence of a pyridine ring substituted with methylamino and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with methylamine and methylthiol under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can replace the methylamino or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylamino-1-pyridin-3-yl-propenone
- 3-Methylsulfanyl-1-pyridin-3-yl-propenone
- 3-Amino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Uniqueness
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone stands out due to the simultaneous presence of both methylamino and methylsulfanyl groups on the pyridine ring.
Properties
IUPAC Name |
(Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-11-10(14-2)6-9(13)8-4-3-5-12-7-8/h3-7,11H,1-2H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKDMSRBSUMC-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=CC(=O)C1=CN=CC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/C(=O)C1=CN=CC=C1)/SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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